N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a carbohydrazide group, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide can be achieved through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: Similar structure but with different substituents on the benzene ring.
N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide: Contains a chlorophenyl group instead of a bromomethoxyphenyl group.
Uniqueness
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and methoxy group can enhance its ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H11BrN4O2 |
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Molecular Weight |
335.16 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O2/c1-20-12-3-2-10(14)6-9(12)7-17-18-13(19)11-8-15-4-5-16-11/h2-8H,1H3,(H,18,19)/b17-7- |
InChI Key |
FLILUJVHWQCRMO-IDUWFGFVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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